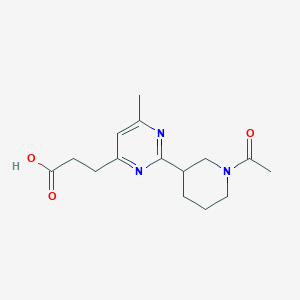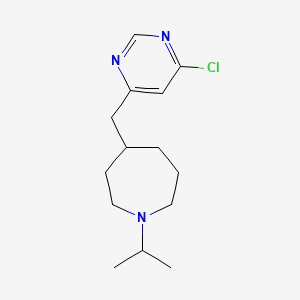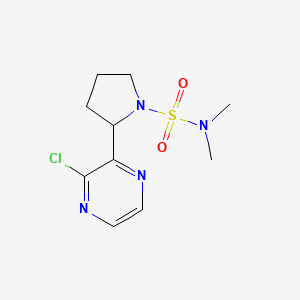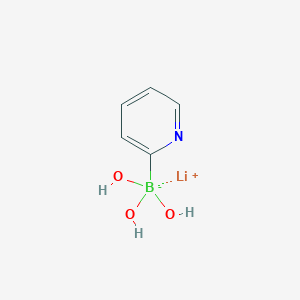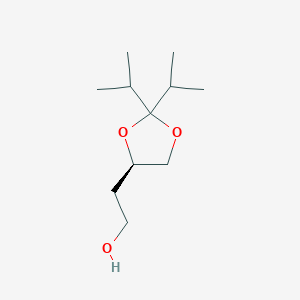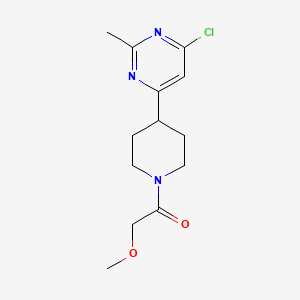
1-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2-methoxyethanone
Descripción general
Descripción
The compound “1-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)ethan-1-one” has the molecular formula C12H16ClN3O and a molecular weight of 253.73 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C12H16ClN3O .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are defined by its molecular structure, C12H16ClN3O .Aplicaciones Científicas De Investigación
Structural and Electronic Properties
- The compound has been studied for its structural and electronic properties, especially in the context of anticonvulsant drugs. X-ray diffraction data suggest a limited inclination of the phenyl ring, a marked delocalization of the piperidine nitrogen lone pair, and a critical orientation for the piperidine-like group due to this delocalization. These properties are quantified by ab initio molecular-orbital calculations, highlighting its potential applications in drug design (Georges et al., 1989).
Crystal and Molecular Structures
- Investigations into the crystal and molecular structures of related compounds have been reported, offering insights into the molecular conformation and arrangement. This knowledge is essential for understanding how these compounds interact at a molecular level, which is vital for their potential application in pharmaceuticals (Richter et al., 2023).
Synthesis and Pharmacological Evaluation
- Synthesis and pharmacological evaluation of derivatives have been conducted, focusing on their potential as 5-HT1A agonists. This research is crucial for developing new therapeutic agents targeting specific neurological pathways (Dounay et al., 2009).
Molecular Docking and Quantum Chemical Studies
- The compound's derivatives have been subject to molecular docking and quantum chemical studies. These studies aim to predict their inhibition efficiencies in various applications, like corrosion inhibition, thereby extending their utility beyond pharmacological applications (Kaya et al., 2016).
Bioactivity and Crystal Structure
- The bioactivity of related compounds has been explored, along with detailed crystal structure analyses. Such studies are significant for understanding the biological interactions of these compounds and for designing drugs with targeted bioactivities (Xue Si-jia, 2011).
Propiedades
IUPAC Name |
1-[4-(6-chloro-2-methylpyrimidin-4-yl)piperidin-1-yl]-2-methoxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2/c1-9-15-11(7-12(14)16-9)10-3-5-17(6-4-10)13(18)8-19-2/h7,10H,3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGCWVUDXIHONP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2CCN(CC2)C(=O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



